molecular formula C6H11ClO B1293684 3,3-Dimethylbutyryl chloride CAS No. 7065-46-5

3,3-Dimethylbutyryl chloride

Cat. No.: B1293684
CAS No.: 7065-46-5
M. Wt: 134.6 g/mol
InChI Key: BUTKIHRNYUEGKB-UHFFFAOYSA-N
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Description

It is a clear, colorless to slightly yellow liquid with a molecular weight of 134.60 g/mol . This compound is primarily used in organic synthesis and serves as an important intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutyryl chloride can be synthesized through the chlorination of 3,3-dimethylbutyric acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylbutyryl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: It reacts with water to form 3,3-dimethylbutyric acid and hydrochloric acid.

    Reduction: It can be reduced to 3,3-dimethylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution reactions.

    3,3-Dimethylbutyric acid: from hydrolysis.

    3,3-Dimethylbutanol: from reduction.

Scientific Research Applications

3,3-Dimethylbutyryl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylbutyryl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic functional groups such as amines, alcohols, and thiols. The pathways involved in these reactions are typically substitution mechanisms where the chloride ion is displaced by the nucleophile .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethylbutyryl chloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its tert-butyl group provides steric hindrance, influencing its reactivity compared to other acyl chlorides. This makes it particularly useful in selective acylation reactions where steric effects play a crucial role .

Properties

IUPAC Name

3,3-dimethylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTKIHRNYUEGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064557
Record name Butanoyl chloride, 3,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7065-46-5
Record name 3,3-Dimethylbutanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7065-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl chloride, 3,3-dimethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007065465
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Record name Butanoyl chloride, 3,3-dimethyl-
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Record name Butanoyl chloride, 3,3-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbutyryl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,3-Dimethylbutyryl chloride in the synthesis of Spiromesifen?

A1: this compound serves as a key reagent in the final step of Spiromesifen synthesis. It reacts with 3-(2,4,6-Trimethylphenyl)-2-oxo-1-oxaspiro[4,5]-dec-3-ene-4-ol through an esterification reaction. This reaction forms the final ester linkage, yielding Spiromesifen with a high purity exceeding 96.0% [].

Q2: Besides its use in Spiromesifen synthesis, are there other applications of this compound in organic synthesis?

A2: Yes, this compound finds utility in synthesizing various organic compounds. For instance, it's utilized in preparing Ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate, a compound investigated for its potential as a Geranylgeranyltransferase type-I (GGTase-1) inhibitor [].

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